molecular formula C38H48N4O10 B11708539 2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11708539
M. Wt: 720.8 g/mol
InChI Key: DDPKKYGBOPCJOF-UHFFFAOYSA-N
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Description

2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a wide range of chemical applications. This particular compound is notable for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic configuration, allowing it to interact with a variety of molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with phthalic anhydride derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential interactions with biological molecules and its ability to modulate biological processes.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in diagnostic agents.

    Industry: Utilized in various industrial processes, including catalysis and materials science

Mechanism of Action

The mechanism of action of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves its ability to form stable complexes with cations. The oxygen and nitrogen atoms in the cyclic structure interact with metal ions, facilitating various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific arrangement of functional groups and its ability to form highly stable complexes with a variety of cations. This makes it particularly valuable in applications requiring strong and selective binding properties .

Properties

Molecular Formula

C38H48N4O10

Molecular Weight

720.8 g/mol

IUPAC Name

2-[1-[16-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methyl-1-oxobutan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C38H48N4O10/c1-25(2)31(41-33(43)27-9-5-6-10-28(27)34(41)44)37(47)39-13-17-49-21-23-51-19-15-40(16-20-52-24-22-50-18-14-39)38(48)32(26(3)4)42-35(45)29-11-7-8-12-30(29)36(42)46/h5-12,25-26,31-32H,13-24H2,1-4H3

InChI Key

DDPKKYGBOPCJOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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